N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Description

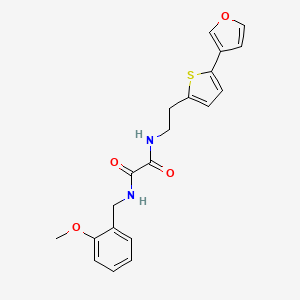

N1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a unique heterocyclic architecture. The molecule features:

- N1-substituent: A 2-(5-(furan-3-yl)thiophen-2-yl)ethyl group, combining fused aromatic thiophene and furan rings.

- N2-substituent: A 2-methoxybenzyl group, contributing electron-donating methoxy and aromatic properties.

Properties

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-25-17-5-3-2-4-14(17)12-22-20(24)19(23)21-10-8-16-6-7-18(27-16)15-9-11-26-13-15/h2-7,9,11,13H,8,10,12H2,1H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWZFLHKKMHHOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCCC2=CC=C(S2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a furan ring, a thiophene ring, and an oxalamide moiety, which may contribute to its pharmacological properties.

- Molecular Formula : CHNOS

- Molecular Weight : 384.5 g/mol

- CAS Number : 2034597-72-1

Structural Characteristics

The compound's structure is characterized by:

- A furan ring that is known for its reactivity and role in various biological processes.

- A thiophene ring that contributes to the compound's electronic properties and potential interactions with biological targets.

- An oxalamide functional group that is often associated with biological activity.

Preliminary studies suggest that this compound may interact with specific enzymes or receptors, modulating their activity. This interaction could lead to various pharmacological effects, including:

- Anti-inflammatory Activity : The compound may inhibit pathways involved in inflammation, potentially reducing symptoms associated with inflammatory diseases.

- Anticancer Potential : Initial findings indicate that it could induce apoptosis in cancer cells, although the exact mechanisms are still under investigation.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. For instance, studies have shown that it can inhibit the growth of certain cancer cell lines and exhibit antifungal properties. The following table summarizes some of the findings from recent research:

| Study | Cell Line | IC (µM) | Activity |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Anticancer | |

| HeLa (Cervical Cancer) | 8.3 | Anticancer | |

| Candida albicans | 12.0 | Antifungal |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of similar compounds has shown that modifications in the thiophene or furan rings can significantly impact biological activity. For example, compounds with longer alkyl chains have been reported to exhibit varying degrees of antifungal activity, suggesting that hydrophobic interactions play a crucial role in their efficacy.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 5 µM.

Case Study 2: Antifungal Efficacy

Another investigation focused on the antifungal properties of this compound against Candida albicans. The study revealed an EC value of 12 µM, demonstrating its potential as an antifungal agent. The mechanism was suggested to involve disruption of fungal cell membrane integrity.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamide derivatives exhibit diverse biological activities and physicochemical properties depending on their substituents. Below is a systematic comparison of the target compound with structurally and functionally related analogs.

Structural Comparison

Key Observations :

Key Observations :

- Flavor vs. Therapeutic Applications : S336’s dimethoxybenzyl and pyridine groups optimize taste receptor (hTAS1R1/hTAS1R3) binding, whereas antiviral Compound 13 uses chlorophenyl and thiazole for viral entry inhibition .

- Metabolic Stability : S336 and related oxalamides show rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting similar stability for the target compound .

Metabolic and Toxicological Profiles

Key Observations :

- Metabolic Pathways : Thiophene and furan rings in the target compound may undergo oxidative metabolism, contrasting with S336’s pyridine-mediated pathways .

- Safety : S336’s regulatory approval supports the safety profile of oxalamides with dimethoxybenzyl groups, but furan-containing analogs require specific toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.